Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3'-acetyloxyacetophenone
This guide provides a comprehensive technical overview of 2-Bromo-3'-acetyloxyacetophenone, a versatile bifunctional molecule of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core chemical properties, reactivity, synthesis, and applications, grounding our discussion in established chemical principles to provide actionable insights for laboratory professionals.
2-Bromo-3'-acetyloxyacetophenone is a derivative of acetophenone featuring two key functional groups that dictate its reactivity: an α-bromo ketone and a phenolic acetate. The α-bromo ketone moiety serves as a potent electrophilic site, while the acetyloxy group acts as a stable protecting group for the meta-hydroxyl functionality, which can be selectively removed when needed.
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogues. Its direct precursor, 2-Bromo-3'-hydroxyacetophenone, is well-characterized.
Table 1: Physicochemical Properties of 2-Bromo-3'-acetyloxyacetophenone and its Precursor
| Property | 2-Bromo-3'-acetyloxyacetophenone (Predicted/Inferred) | 2-Bromo-3'-hydroxyacetophenone (Experimental Data) |
| IUPAC Name | 2-bromo-1-(3-acetoxyphenyl)ethan-1-one | 2-bromo-1-(3-hydroxyphenyl)ethanone[1] |
| CAS Number | Not assigned | 2491-37-4[1] |
| Molecular Formula | C₁₀H₉BrO₃ | C₈H₇BrO₂[1] |
| Molecular Weight | 257.08 g/mol | 215.04 g/mol [1] |
| Appearance | Likely a white to off-white or pale yellow solid | Fawn to brown powder[2] |
| Melting Point | Not determined | 70-74 °C[2] |
| Boiling Point | Not determined | 327.8 °C (Predicted)[2] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol) | Soluble in Dichloromethane, Ethyl Acetate, Methanol[2] |
Synthesis and Purification: A Strategic Approach
The most logical and efficient synthesis of 2-Bromo-3'-acetyloxyacetophenone is a two-step process starting from the commercially available 3'-Hydroxyacetophenone. This strategy involves first introducing the reactive α-bromo handle, followed by protection of the phenolic hydroxyl group.
Step 1: α-Bromination of 3'-Hydroxyacetophenone The first step is the selective bromination of the α-carbon of the ketone. This reaction proceeds via an acid-catalyzed enol intermediate, which acts as the nucleophile attacking molecular bromine.[3][4][5] Using a solvent like methanol can facilitate the reaction.[6]
Step 2: Acetylation of 2-Bromo-3'-hydroxyacetophenone The second step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a standard transformation, typically achieved by reacting the phenol with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of 2-Bromo-3'-acetyloxyacetophenone
-
α-Bromination:
-
To a solution of 3'-Hydroxyacetophenone (1.0 eq) in methanol, add a catalytic amount of concentrated HCl (0.5%).[6]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in methanol dropwise while stirring vigorously.[6]
-
Maintain the temperature for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Neutralize the residue with a 10% sodium bicarbonate solution and extract the product (2-Bromo-3'-hydroxyacetophenone) with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.
-
-
Acetylation:
-
Dissolve the crude 2-Bromo-3'-hydroxyacetophenone (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) followed by slow, dropwise addition of acetyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The final crude product, 2-Bromo-3'-acetyloxyacetophenone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Caption: Synthetic workflow for 2-Bromo-3'-acetyloxyacetophenone.
Chemical Reactivity and Mechanistic Insights
The utility of 2-Bromo-3'-acetyloxyacetophenone as a synthetic building block stems from the distinct and predictable reactivity of its functional groups.
-
The α-Bromo Ketone Moiety: This is the primary site of electrophilic reactivity. The bromine atom is a good leaving group, and the adjacent carbonyl group strongly activates the α-carbon towards nucleophilic attack. This makes it an ideal substrate for constructing new carbon-carbon and carbon-heteroatom bonds. It is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form thiazole rings, which are common motifs in pharmaceuticals.[2]
-
The Phenolic Acetate Protecting Group: The acetate group is relatively stable under neutral and mildly acidic conditions, allowing for selective reactions at the α-bromo ketone site. However, it can be readily cleaved under hydrolytic conditions (acidic or basic) to unmask the phenolic hydroxyl group.[7] This deprotection is a critical step in multi-step syntheses where the free phenol is required for subsequent transformations. Mild, non-hydrolytic deprotection methods using catalysts are also available for sensitive substrates.[8][9]
Caption: Key reaction pathways for the title compound.
Spectroscopic Characterization
A robust spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two methylene protons (–COCH₂Br) around 4.4-4.7 ppm, a singlet for the three acetyl methyl protons (–OCOCH₃) around 2.3 ppm, and a complex multiplet pattern for the four aromatic protons in the 7.1-7.8 ppm region.
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¹³C NMR: The carbon spectrum should feature two carbonyl signals, one for the ketone (~190 ppm) and one for the ester (~169 ppm). Other key signals include the methylene carbon (–CH₂Br) around 30 ppm, the acetyl methyl carbon around 21 ppm, and multiple signals for the aromatic carbons between 120-155 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The ketone carbonyl will appear around 1700 cm⁻¹, and the ester carbonyl at a higher frequency, typically 1760-1770 cm⁻¹. A C-Br stretch may be observed in the fingerprint region (500-600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The M⁺ and [M+2]⁺ peaks will be observed at m/z 256 and 258, respectively. Key fragmentation patterns would include the loss of the bromoacetyl group and the acetyl group.
Applications in Drug Discovery and Organic Synthesis
The true value of 2-Bromo-3'-acetyloxyacetophenone lies in its role as a versatile intermediate. Its precursor, 2-Bromo-3'-hydroxyacetophenone, is a known reactant for synthesizing a range of compounds with potential biological activity, including inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) for cancer therapy and tyrosine kinase inhibitors.[2][10]
By employing the acetyloxy-protected version, synthetic chemists gain a critical advantage: the ability to perform chemistry at the α-bromo ketone site without interference from the acidic phenolic proton. The phenol can be deprotected at a later, strategic point in the synthesis to reveal a site for further functionalization or to serve as a key pharmacophoric feature in the final target molecule. It is an essential building block for creating libraries of complex molecules for screening in drug discovery programs.[6][11]
Safety, Handling, and Storage
As a member of the α-bromo ketone class, this compound must be handled with significant care.
-
Hazards: α-Bromoacetophenones are potent lachrymators (tear-producing agents) and are corrosive, causing severe skin burns and eye damage.[12][13][14][15] They may also cause respiratory irritation.[13][14]
-
Handling: All manipulations must be conducted within a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[16][17] Avoid creating and inhaling dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[12][16][18] Keep it away from incompatible materials such as strong bases and oxidizing agents.[12][16]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
References
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NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]
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Nakamura, S., et al. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Retrieved from [Link]
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Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
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NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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Darses, B., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(10), 3643–3645. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Cromwell, N. H., & Capps, D. B. (1952). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 17(3), 335-342. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]
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Darses, B., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(10), 3643–3645. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
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Basavaiah, D., & Raju, S. B. (1994). Selective Enzymatic Hydrolysis of Phenolic Acetates. Synthetic Communications, 24(4), 467-473. Retrieved from [Link]
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Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark. Retrieved from [Link]
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